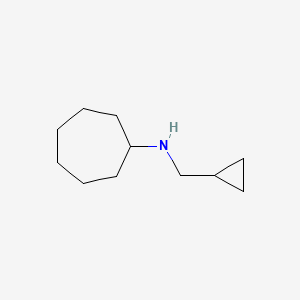

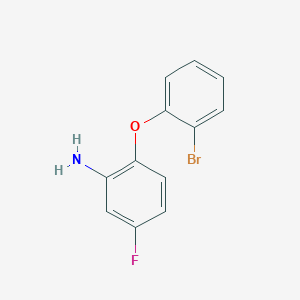

![molecular formula C12H19NO2 B3074356 2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol CAS No. 1019596-55-4](/img/structure/B3074356.png)

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol

Übersicht

Beschreibung

“2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol” is a chemical compound . It has been mentioned in the context of aminothiazole-linked metal chelates .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . Another study clarified the synthesis of a similar compound, 2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP), from the condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the ligands synthesized from aminothiazole were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol is a compound that can be involved in the synthesis and structural characterization of various chemical complexes. For instance, studies have demonstrated its utility in the formation of trinuclear metal complexes, where it acts as a proligand providing adjacent tridentate N2O and bidentate NO donor sets. These complexes have been synthesized with metals such as Ni(II), Co(II), and Mn(II), showing distinct crystal structures and magnetic properties, indicating weak antiferromagnetic interactions between adjacent metal ions (Adams et al., 2004).

Antioxidant Activity and Chemical Composition

Another research area involves investigating the chemical composition and antioxidant activities of natural compounds. In a study on Protea hybrid 'Susara', derivatives similar to this compound were isolated, and their antioxidant activities were assessed. The study highlighted the potential of these compounds in applications within food preservation, pharmaceutical, cosmetic, and therapeutic industries due to their significant antioxidant properties (León et al., 2014).

Intramolecular Bonds in Metal Complexes

Research on dinuclear zinc(II) complexes revealed the existence of intramolecular spodium bonds due to the presence of substituents adjacent to coordinated phenolic O-atoms. Such noncovalent interactions were thoroughly studied, offering insights into the structural and electronic properties of these complexes, highlighting the role of similar compounds in the design and understanding of metal-organic frameworks (Karmakar et al., 2020).

Spectroscopic and Molecular Structure Characterization

The compound's structure has been characterized using various spectroscopic techniques, providing insights into its electronic structure and properties. This detailed characterization supports the development of materials with specific optical and electronic properties, useful in fields such as materials science and photovoltaics (Albayrak et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the aminothiazole Schiff base ligands showed strong action against different microbial species, suggesting potential applications in antimicrobial drugs .

Eigenschaften

IUPAC Name |

2-ethoxy-6-[(propan-2-ylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-15-11-7-5-6-10(12(11)14)8-13-9(2)3/h5-7,9,13-14H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXWCYZQTBURED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CNC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

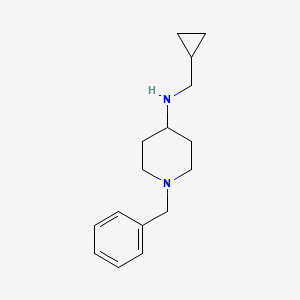

![(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B3074275.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B3074297.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)

![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)

![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074378.png)

![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)